An In-depth Technical Guide to 5-Bromo-2-(bromomethyl)benzonitrile
An In-depth Technical Guide to 5-Bromo-2-(bromomethyl)benzonitrile
CAS Number: 156001-53-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-(bromomethyl)benzonitrile, a bifunctional aromatic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines reported information with theoretical knowledge and extrapolations from structurally related molecules to offer a valuable resource for researchers.
Chemical and Physical Properties
5-Bromo-2-(bromomethyl)benzonitrile is a substituted benzonitrile featuring two bromine atoms at distinct positions, rendering it a versatile intermediate for a range of chemical transformations. The presence of a reactive benzylic bromide and a stable aryl bromide allows for selective and sequential functionalization.
Table 1: Physicochemical Properties of 5-Bromo-2-(bromomethyl)benzonitrile
| Property | Value | Source |
| CAS Number | 156001-53-5 | [1][2][3] |
| Molecular Formula | C₈H₅Br₂N | [4] |
| Molecular Weight | 274.94 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
| Purity | Typically ≥95% | [4][5] |
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of 5-Bromo-2-(bromomethyl)benzonitrile are not widely published, a plausible synthetic route involves the radical bromination of a suitable precursor.
Postulated Synthesis
A likely precursor for the synthesis is 5-bromo-2-methylbenzonitrile. The benzylic methyl group can be selectively brominated using a radical initiator and a brominating agent like N-bromosuccinimide (NBS).
Reaction Scheme:
Caption: Postulated synthesis of 5-Bromo-2-(bromomethyl)benzonitrile.
Reactivity Profile
The two bromine substituents on 5-Bromo-2-(bromomethyl)benzonitrile exhibit differential reactivity:
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Benzylic Bromide: The bromomethyl group is highly susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, such as alcohols, ethers, amines, and thiols, by reaction with appropriate nucleophiles.
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Aryl Bromide: The bromine atom attached directly to the aromatic ring is less reactive towards nucleophilic substitution but is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the formation of new carbon-carbon or carbon-heteroatom bonds.
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Nitrile Group: The cyano group is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to a primary amine under appropriate conditions. It can also participate in cycloaddition reactions to form heterocyclic systems.
Potential Applications in Drug Discovery and Organic Synthesis
The unique structural features of 5-Bromo-2-(bromomethyl)benzonitrile make it a valuable intermediate for the synthesis of complex organic molecules. Its bifunctional nature allows for the construction of diverse molecular scaffolds.
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Lead Optimization: In drug discovery, this compound can be used as a scaffold to generate libraries of analogues for structure-activity relationship (SAR) studies. The two bromine atoms provide orthogonal sites for modification, allowing for systematic exploration of the chemical space around a pharmacophore.
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Synthesis of Heterocycles: The nitrile and bromomethyl groups can be utilized in cyclization reactions to construct various heterocyclic ring systems, which are prevalent in many biologically active compounds.
-
Linker Chemistry: The reactive bromomethyl group makes it suitable for use as a chemical linker to attach to other molecules of interest, such as proteins or solid supports.
Experimental Protocols (Hypothetical)
Given the absence of specific published protocols, the following are hypothetical procedures based on established chemical principles for the synthesis and a common reaction of this compound.
Synthesis of 5-Bromo-2-(bromomethyl)benzonitrile
Objective: To synthesize 5-Bromo-2-(bromomethyl)benzonitrile via radical bromination of 5-bromo-2-methylbenzonitrile.
Materials:
-
5-Bromo-2-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-methylbenzonitrile in anhydrous CCl₄.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Bromo-2-(bromomethyl)benzonitrile.
Nucleophilic Substitution with a Generic Nucleophile (Nu⁻)
Objective: To demonstrate the reactivity of the benzylic bromide via a nucleophilic substitution reaction.
Materials:
-
5-Bromo-2-(bromomethyl)benzonitrile
-
Nucleophile (e.g., sodium phenoxide, potassium cyanide)
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
Procedure:
-
Dissolve 5-Bromo-2-(bromomethyl)benzonitrile in the chosen solvent in a round-bottom flask.
-
Add the nucleophile (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
After the reaction is complete, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons would appear as multiplets in the range of δ 7.5-8.0 ppm. The benzylic protons of the -CH₂Br group would appear as a singlet around δ 4.5-5.0 ppm. |
| ¹³C NMR | Aromatic carbons would resonate in the range of δ 110-140 ppm. The nitrile carbon would appear around δ 115-120 ppm. The benzylic carbon of the -CH₂Br group would be found around δ 30-35 ppm. |
| IR Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretch would be observed around 2220-2240 cm⁻¹. C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹. The C-Br stretch would be observed in the fingerprint region, typically below 800 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks for the two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of a bromine atom or the entire bromomethyl group. |
Safety and Handling
5-Bromo-2-(bromomethyl)benzonitrile is expected to be a hazardous substance. Based on the safety data for related compounds, the following precautions should be taken:
-
Hazard Statements: Likely to be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation.[6][7]
-
Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.
Logical Workflow for Synthetic Application
The following diagram illustrates a logical workflow for utilizing 5-Bromo-2-(bromomethyl)benzonitrile as a versatile building block in a multi-step synthesis.
Caption: Synthetic workflow using 5-Bromo-2-(bromomethyl)benzonitrile.
Conclusion
5-Bromo-2-(bromomethyl)benzonitrile is a promising, albeit under-documented, chemical intermediate. Its bifunctional nature, with two distinct and selectively addressable bromine atoms and a versatile nitrile group, offers significant opportunities for the synthesis of complex and diverse molecular architectures. This guide provides a foundational understanding of its properties, potential synthesis, and applications, serving as a valuable starting point for researchers interested in leveraging this compound in their synthetic endeavors. Further experimental investigation is warranted to fully characterize this compound and explore its utility in medicinal chemistry and materials science.
References
- 1. Buy 5-Bromo-2-(propan-2-yl)benzonitrile [smolecule.com]
- 2. 2-(Bromomethyl)benzonitrile | C8H6BrN | CID 89599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-(bromomethyl)benzonitrile - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Bromo-OTBN in Pharma [pyglifesciences.com]
- 6. 5-BROMO-2-HYDROXY-3-METHYL-BENZONITRILE(913191-20-5) 1H NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
